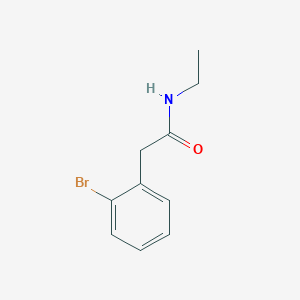

2-(2-Bromophenyl)-N-ethylacetamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTTXEGJFDEPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675032 | |

| Record name | 2-(2-Bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-82-1 | |

| Record name | 2-Bromo-N-ethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromophenyl N Ethylacetamide

Established Synthetic Pathways to 2-(2-Bromophenyl)-N-ethylacetamide

The creation of this compound is most commonly achieved through the formation of an amide bond, a fundamental reaction in organic chemistry. This can be approached in several ways, including the coupling of a carboxylic acid derivative with an amine, acylation reactions, and condensation reactions.

Amide Bond Formation Strategies

The core of synthesizing this compound lies in the construction of the amide linkage between the 2-bromophenylacetyl group and the ethylamino group.

A primary method for forming the amide bond is the reaction between a derivative of 2-(2-bromophenyl)acetic acid and ethylamine (B1201723). This typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. While specific examples for the direct synthesis of this compound are not detailed in the provided results, the general principle of coupling carboxylic acids with amines is a standard and widely applicable method in organic synthesis.

Acylation of ethylamine with a suitable acylating agent derived from 2-(2-bromophenyl)acetic acid is a direct and efficient route. A common approach involves the use of an acyl chloride, such as 2-bromophenylacetyl chloride. The reaction between an acyl chloride and a primary amine like ethylamine is a vigorous, nucleophilic addition-elimination reaction. chemguide.co.ukshout.education

The process begins with the nucleophilic attack of the ethylamine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable N-substituted amide. chemguide.co.ukshout.education The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. chemguide.co.uk

A general representation of this reaction is the acetylation of ethylamine with acetyl chloride to produce N-ethylethanamide. sarthaks.comvedantu.com This same principle applies to the synthesis of this compound, where 2-bromophenylacetyl chloride would be used instead of acetyl chloride.

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are another viable pathway. The direct reaction between 2-(2-bromophenyl)acetic acid and ethylamine to form the amide and water is possible but often requires high temperatures and may result in a mixture of products. More commonly, coupling agents are employed to facilitate the reaction under milder conditions.

Precursor Synthesis and Functional Group Transformations

Several methods exist for the preparation of α-bromophenylacetic acids. One such method involves the reaction of a benzaldehyde (B42025) derivative with bromoform (B151600) (CHBr₃) and potassium hydroxide (B78521). google.com For instance, (2-chloro)benzaldehyde can be reacted with tribromomethane in the presence of potassium hydroxide to produce α-bromo-(2-chloro)phenylacetic acid. google.com A similar strategy could be envisioned for the synthesis of 2-bromophenylacetic acid starting from 2-bromobenzaldehyde.

Another approach for the synthesis of a related compound, 4-bromophenylacetic acid, involves the direct bromination of phenylacetic acid. This reaction typically yields a mixture of the 2- and 4-isomers, which can then be separated. wikipedia.org

The table below summarizes some of the key intermediates and their properties relevant to the synthesis of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromophenylacetic acid | 18698-97-0 | C₈H₇BrO₂ | 215.04 | 104-106 |

| Ethylamine | 75-04-7 | C₂H₇N | 45.08 | -81 |

| 2-Bromophenylacetyl chloride | 2905-25-1 | C₈H₆BrClO | 233.49 | Not Available |

Reduction of Bromostyrene Derivatives to Key Amine Precursors

The primary amine precursor for the target amide is 2-(2-bromophenyl)ethan-1-amine. A logical starting material for this precursor is a bromostyrene derivative, specifically 1-bromo-2-vinylbenzene. The conversion of the vinyl group to an aminoethyl group is a critical reduction step. Various reduction methods can accomplish this transformation, including catalytic hydrogenation and hydroboration-oxidation followed by amination.

Catalytic hydrogenation over platinum or palladium catalysts is a common method for reducing the double bond of styrene (B11656) derivatives. libretexts.org Another powerful technique is reductive amination, where an aldehyde or ketone is treated with an amine in the presence of a reducing agent. libretexts.org While not a direct reduction of bromostyrene, it represents a related pathway to amines. The reduction of amides, prepared from carboxylic acids, using strong reducing agents like lithium aluminum hydride (LiAlH₄) also serves as a robust method for amine synthesis. libretexts.orgyoutube.com

| Method | Reducing Agent/Catalyst | Typical Substrate | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C | Alkene (e.g., Styrene derivative) | Effective for double bond reduction; may be incompatible with other reducible groups. libretexts.org |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Amide | High-yielding method for converting amides to amines with the same carbon count. organic-chemistry.orgyoutube.com |

| Nitrile Reduction | LiAlH₄ | Nitrile | Adds a carbon atom to the original alkyl halide before reduction to the amine. libretexts.org |

| Reductive Amination | NaBH₄ or H₂/Ni | Aldehyde/Ketone | Single-step synthesis from a carbonyl compound and ammonia/amine. libretexts.org |

Innovative Synthetic Approaches to this compound

Recent advancements in chemical synthesis have emphasized the development of more efficient and environmentally benign methods. These innovations are applicable to the synthesis of this compound, particularly in the acylation step.

Green chemistry aims to reduce waste and energy consumption in chemical processes. Solvent-free and photochemical methods are two such approaches that align with these principles.

Solvent-free reactions are a cornerstone of green chemistry, minimizing the use of hazardous organic solvents. jmchemsci.com The acetylation of amines can be efficiently performed under solvent- and catalyst-free conditions, often by heating the amine with an acetylating agent like acetic anhydride (B1165640). researchgate.netmdpi.com This approach offers milder experimental conditions and shorter reaction times compared to many conventional methods. mdpi.com The direct reaction of an amine substrate with acetic anhydride at moderate temperatures can lead to high yields of the desired acetylated product. mdpi.comfrontiersin.org

| Substrate | Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| General Amines | Acetic Anhydride | Solvent-free, catalyst-free, moderate heat | Short | High | mdpi.com |

| 4-Bromoaniline | Acetic Anhydride | Solvent-free, catalyst-free | Short | High | researchgate.net |

| Benzyl alcohol (model) | Acetic Anhydride | Room Temperature | 24 h | 63% conversion | researchgate.net |

Photochemical methods utilize light energy to initiate chemical reactions, often enabling transformations under mild, room-temperature conditions without the need for catalysts or additives. organic-chemistry.org The N-acylation of primary and secondary amines can be induced by ultraviolet (UV) light, reacting amines with α-diketones to produce amides in high yields. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through radical-based pathways. organic-chemistry.orgacs.org While this specific method uses α-diketones as the acyl source, the principle of using light to activate a substrate for acylation represents a significant green innovation. organic-chemistry.org Another approach involves the use of a photoremovable protecting group, where light triggers the release of a reactive species that acylates the amine. nih.gov

| Amine Substrate | Acyl Source | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines | Benzil (α-diketone) | UV light (350–380 nm), Room Temp, THF | 10-24 h | Up to 97% | organic-chemistry.org |

Catalysts are widely used to increase the rate and selectivity of amide bond formation. These can include Lewis acids, transition metals, and biocatalysts. For instance, a continuous-flow acetylation process has been developed using alumina (B75360) as a cheap and environmentally friendly Lewis acid catalyst with acetonitrile (B52724) serving as the acetylating agent. nih.gov This method is effective for both aromatic and aliphatic amines. nih.gov Heterogeneous catalysts, such as copper nanoparticles supported on modified chitosan (B1678972) (Cu@Sal-Cs), have been shown to facilitate the oxidative coupling of aldehydes and amines to form amides. nih.gov Similarly, cobalt nanoparticles have been used for the N-alkylation of amides with alcohols, which proceeds via a "borrowing hydrogen" mechanism. rsc.org These catalytic systems often offer benefits like reusability and milder reaction conditions. nih.govrsc.org

| Catalyst | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Alumina (Lewis Acid) | Continuous-Flow Acetylation | Amines + Acetonitrile | Environmentally friendly catalyst, good conversion. nih.gov | nih.gov |

| Cu@Sal-Cs | Oxidative C-N Coupling | Aldehydes + Amines | Efficient, recoverable, and stable heterogeneous catalyst. nih.gov | nih.gov |

| Cobalt Nanoparticles | N-Alkylation of Amides | Amides + Alcohols | Broad substrate scope, catalyst is reusable. rsc.org | rsc.org |

| TamA ANL domain | Biocatalytic Amidation | Fatty Acids + Amines | Enzymatic catalyst with substrate promiscuity. nih.gov | nih.gov |

Green Chemistry Principles in this compound Synthesis

Optimization of Reaction Conditions for this compound Synthesis

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. This process involves varying factors such as temperature, solvent, catalyst loading, and reaction time. For example, in a related synthesis of N-substituted amides, reaction conditions can be fine-tuned to achieve optimal outcomes. researchgate.netresearchgate.net A hypothetical optimization study for the acylation of 2-(2-bromophenyl)ethan-1-amine with acetyl chloride could involve screening various bases, solvents, and temperatures to find the ideal combination that leads to the highest product yield while minimizing side reactions.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | DCM | 0 to RT | 6 | 75 |

| 2 | Triethylamine (B128534) | DCM | 0 to RT | 6 | 82 |

| 3 | K₂CO₃ | Acetonitrile | RT | 8 | 88 |

| 4 | K₂CO₃ | Acetonitrile | 50 | 4 | 92 |

| 5 | None | None (Neat) | 80 | 2 | 90 |

Temperature and Solvent Effects on Reaction Efficiency and Selectivity

The temperature and choice of solvent are critical parameters in the synthesis of N-substituted acetamides, directly impacting reaction rates, yields, and the purity of the final product. While specific studies on the synthesis of this compound are not extensively detailed in the public domain, general principles of amide bond formation and findings from related syntheses offer valuable insights.

Amidation reactions, which are typically endothermic, often require heating to proceed at a practical rate. For instance, in the synthesis of a related compound, N-(2-bromophenyl)-2-(4-formylphenoxy)acetamide, the reaction is carried out at room temperature for an extended period of 4-6 hours. In another synthesis of a more complex derivative, a temperature of 100°C was employed for 120 minutes in dimethylformamide (DMF) to drive the reaction to completion. nih.gov The selection of the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions, such as degradation of starting materials or products, or the formation of impurities.

The choice of solvent is equally crucial. A suitable solvent must dissolve the reactants to a sufficient extent to allow for a homogenous reaction mixture. Common solvents for acylation reactions include aprotic polar solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetone. In the synthesis of 2-chloro-N-phenylacetamides, dry DCM is used as the solvent at temperatures ranging from 0°C to room temperature. rsc.org The use of a dry solvent is important to prevent the hydrolysis of activated intermediates, such as acid chlorides.

The polarity and boiling point of the solvent can influence the reaction outcome. For example, a higher boiling point solvent like DMF allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates. nih.gov However, the choice of solvent must also consider the ease of product isolation and purification. Solvents like DCM are often preferred due to their volatility, which facilitates their removal after the reaction is complete. rsc.org

Table 1: General Effects of Temperature and Solvent on Amide Synthesis

| Parameter | Effect on Reaction | Considerations |

| Temperature | Increasing temperature generally increases the reaction rate. | Higher temperatures can lead to side reactions and decomposition. The optimal temperature balances rate and selectivity. |

| Solvent | The solvent must dissolve reactants and be compatible with the reaction conditions. | Aprotic polar solvents (e.g., DCM, DMF) are common. The solvent's boiling point dictates the accessible temperature range. Ease of removal and potential for side reactions are key factors. |

Role of Additives and Catalysts in Yield and Purity Enhancement

Additives and catalysts play a pivotal role in modern organic synthesis, often enabling reactions to proceed under milder conditions with higher yields and improved purity. In the context of synthesizing this compound, which involves the formation of an amide bond, several types of additives and catalysts are relevant.

Bases: A common strategy in acylation reactions is the use of a base to neutralize the acidic byproduct, such as HCl, which is formed when using an acid chloride. The presence of a base drives the reaction equilibrium towards the product side. Inorganic bases like potassium carbonate (K₂CO₃) are frequently employed. nih.govrsc.org Organic bases, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are also widely used, particularly when a non-aqueous, homogeneous reaction medium is desired. researchgate.net The choice of base can influence the reaction rate and the profile of byproducts.

Coupling Agents: To avoid the use of highly reactive acid chlorides, a variety of coupling agents have been developed to facilitate amide bond formation directly from carboxylic acids. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are commonly used in laboratory-scale syntheses. ucl.ac.uk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While highly effective, the cost and the generation of stoichiometric byproducts can be a drawback for large-scale production. ucl.ac.uk

Catalysts: The development of catalytic direct amidation methods is an area of active research, aiming to reduce waste and improve the efficiency of amide synthesis. Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.uk These reactions often require the removal of water, which can be achieved using molecular sieves or azeotropic distillation. ucl.ac.uk The catalytic cycle is thought to involve the formation of an acylborate intermediate. ucl.ac.uk

Table 2: Common Additives and Catalysts in Amide Synthesis

| Type | Example(s) | Role |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), DIPEA | Neutralizes acidic byproducts, drives reaction equilibrium. |

| Coupling Agent | EDC, HATU | Activates the carboxylic acid for reaction with the amine. |

| Catalyst | Boronic Acids | Catalyzes the direct amidation of carboxylic acids and amines. |

Scalability and Process Development Considerations for this compound Production

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. While specific scalability data for this compound is not available, general principles of process chemistry can be applied.

A key metric in assessing the sustainability of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, reagents, process water) to the mass of the final product. ucl.ac.uk A lower PMI indicates a more efficient and greener process.

For the synthesis of this compound, a scalable route would ideally involve:

Use of safe and environmentally benign solvents and reagents: Solvents that are toxic, flammable, or have a high environmental impact should be avoided or replaced with greener alternatives.

High-yielding and selective reactions: This minimizes the formation of byproducts and simplifies the purification process.

Robust and reproducible reaction conditions: The process should be insensitive to minor variations in reaction parameters.

Simple and efficient product isolation and purification: Methods like crystallization are generally preferred over chromatographic purification on a large scale due to lower solvent consumption and cost.

The choice of synthetic route has significant implications for scalability. A route involving a stoichiometric coupling reagent like HATU might be suitable for small-scale synthesis but is often not economically viable for large-scale production due to high cost and waste generation. ucl.ac.uk In contrast, a catalytic method, such as the boronic acid-catalyzed amidation, could offer a more sustainable and cost-effective alternative, provided the catalyst is efficient, robust, and easily removed from the product. ucl.ac.ukucl.ac.uk

The direct acylation using an acid chloride and an inorganic base like potassium carbonate in a suitable solvent represents a classical and often scalable approach. nih.govrsc.org The work-up procedure, which may involve washing with water to remove the base and salts, followed by crystallization, is generally amenable to large-scale operations.

Chemical Reactivity and Derivatization of 2 2 Bromophenyl N Ethylacetamide

Functional Group Transformations of 2-(2-Bromophenyl)-N-ethylacetamide

The reactivity of this compound is largely dictated by its secondary amide and bromophenyl functionalities. These groups can be independently or concertedly modified to yield a range of derivatives.

Amide Group Modifications, Including Acylation and Hydrolysis

The N-ethylacetamide group presents opportunities for both substitution and cleavage.

Acylation: The nitrogen atom of the secondary amide in this compound can undergo acylation to form an N-acyl-N-ethylacetamide derivative, also known as an imide. This reaction typically requires a strong base to deprotonate the amide N-H, followed by the addition of an acylating agent such as an acyl chloride or anhydride (B1165640). The resulting imide is generally more reactive towards nucleophiles than the starting amide.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-(2-bromophenyl)acetic acid and ethylamine (B1201723). Basic hydrolysis is typically achieved by heating the amide with a strong base like sodium hydroxide (B78521), while acidic hydrolysis often employs a strong mineral acid such as sulfuric acid. These reactions are fundamental for converting the amide to a carboxylic acid, which can then undergo a wide range of further transformations.

| Reaction | Reagents | Product |

| Acylation | 1. Strong Base (e.g., NaH) 2. Acylating Agent (e.g., R-COCl) | N-acyl-2-(2-bromophenyl)-N-ethylacetamide |

| Basic Hydrolysis | Strong Base (e.g., NaOH), Heat | 2-(2-Bromophenyl)acetic acid, Ethylamine |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄), Heat | 2-(2-Bromophenyl)acetic acid, Ethylammonium salt |

Aromatic Substitutions on the Bromophenyl Moiety

The bromophenyl ring in this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents, the bromine atom and the N-ethylacetamido group, play a crucial role in determining the position of the incoming electrophile. The bromine atom is a deactivating, ortho-, para-director, while the N-ethylacetamido group is also deactivating but can direct to the ortho and para positions. The interplay of these effects will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Oxidation and Reduction Pathways of this compound

Oxidation: The benzylic methylene (B1212753) group (CH₂) of this compound is a potential site for oxidation. Strong oxidizing agents can potentially convert this group into a carbonyl, leading to the formation of an α-keto amide. However, such reactions need to be carefully controlled to avoid over-oxidation or degradation of the aromatic ring.

Reduction: The amide functionality can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group of the amide to a methylene group, which would transform this compound into N-ethyl-2-(2-bromophenyl)ethanamine. This transformation is significant as it converts a neutral amide into a basic amine, opening up new avenues for derivatization.

| Reaction | Reagents | Product |

| Oxidation (Potential) | Strong Oxidizing Agent | 2-Oxo-2-(2-bromophenyl)-N-ethylacetamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Ethyl-2-(2-bromophenyl)ethanamine |

Coupling Reactions Involving this compound

The bromine atom on the phenyl ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, replacing the bromine atom. This is a highly versatile method for creating biaryl compounds or introducing alkyl or vinyl groups.

Heck Coupling: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This can be used to introduce a wide variety of primary or secondary amines at the position of the bromine atom.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki | Boronic Acid/Ester | Pd Catalyst, Base | Biaryl or Alkyl/Vinyl Substituted |

| Heck | Alkene | Pd Catalyst, Base | Substituted Alkene |

| Buchwald-Hartwig | Amine | Pd Catalyst, Base | Aryl Amine |

Nucleophilic Substitution Reactions of the Bromine Atom

While nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, under specific conditions, the bromine atom of this compound can be displaced by strong nucleophiles. This can occur through mechanisms such as the SNAr pathway if the ring is sufficiently activated by electron-withdrawing groups, or via benzyne (B1209423) intermediates under very strong basic conditions (e.g., using sodium amide). More commonly, copper-catalyzed reactions, such as the Ullmann condensation, can be employed to achieve substitution with nucleophiles like alkoxides or amines.

Biological Activities and Pharmaceutical Potential of 2 2 Bromophenyl N Ethylacetamide

Antimicrobial Efficacy of 2-(2-Bromophenyl)-N-ethylacetamide

While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of phenylacetamide derivatives has demonstrated notable antimicrobial activity.

Broad-Spectrum Activity Against Specific Bacterial Strains

Research into various N-phenylacetamide derivatives has revealed their potential to inhibit the growth of a range of bacteria. For instance, certain N-phenylacetamide derivatives containing a thiazole (B1198619) moiety have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies provide a basis for the potential investigation of this compound against a panel of clinically relevant bacterial strains.

Mechanisms of Antimicrobial Action at the Molecular Level

The proposed mechanisms by which phenylacetamide derivatives may exert their antimicrobial effects are diverse. One of the key targets for this class of compounds is the bacterial enzyme ParE, a component of DNA topoisomerase IV, which is essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death. Additionally, some derivatives are thought to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell lysis. Further research is needed to elucidate the specific molecular targets of this compound.

Evaluation Against Drug-Resistant Microorganisms

A significant challenge in modern medicine is the rise of drug-resistant bacteria. The novel mechanisms of action of some phenylacetamide derivatives make them potential candidates for combating these resistant strains. For example, studies on certain acetamide (B32628) derivatives have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. The evaluation of this compound against multidrug-resistant organisms would be a critical step in assessing its therapeutic potential.

Anticancer and Cytotoxic Properties of this compound

The exploration of phenylacetamide derivatives as anticancer agents has yielded promising results, suggesting that this compound may also possess valuable cytotoxic properties against malignant cells.

Selective Toxicity Towards Malignant Cell Lines

A key characteristic of a successful anticancer agent is its ability to selectively target and kill cancer cells while sparing healthy ones. Studies on various phenylacetamide derivatives have demonstrated such selective toxicity. For example, certain synthesized 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown potent cytotoxic effects against prostate carcinoma (PC3) cell lines. tbzmed.ac.ir The cytotoxic potential of this compound would need to be evaluated against a panel of cancer cell lines to determine its efficacy and selectivity.

Investigation of Apoptosis Induction and Cell Cycle Modulation

Many chemotherapeutic agents function by inducing apoptosis, or programmed cell death, in cancer cells. Research on phenylacetamide derivatives has shown that some compounds can trigger apoptosis through various cellular pathways. tbzmed.ac.ir These pathways can involve the upregulation of pro-apoptotic proteins and the activation of caspases, which are key executioners of the apoptotic process. Furthermore, these compounds can modulate the cell cycle, arresting cancer cells at specific phases and preventing their proliferation. Investigating whether this compound can induce apoptosis and alter the cell cycle in cancer cells is a crucial area for future research.

Anti-Proliferative Effects in Various Cancer Cell Models

Phenylacetamide and its derivatives have emerged as a class of compounds with significant anti-proliferative and cytotoxic effects against various cancer cell lines. tbzmed.ac.irnih.gov Research into compounds with similar core structures to this compound suggests potential for anti-cancer activity.

Studies on a range of N-phenylacetamide derivatives have demonstrated their ability to inhibit the growth of cancer cells. For instance, various derivatives have shown cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC3), and promyelocytic leukemia (HL-60) cell lines. nih.gov In one study, phenylacetamide derivatives, particularly those with specific substitutions, were effective against cancer cells by inducing apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increasing caspase 3 activity. tbzmed.ac.ir For example, a derivative, compound 3d, showed significant cytotoxic effects against MDA-MB-468 and PC-12 cells with an IC50 value of 0.6±0.08 μM, and against MCF-7 cells with an IC50 of 0.7±0.4 μM. tbzmed.ac.ir

Furthermore, research on other brominated compounds has highlighted their anti-proliferative potential. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). researchgate.net Certain derivatives from this series were identified as the most active against this cell line. researchgate.net

The anti-proliferative activity of these compounds is often linked to their ability to induce apoptosis. For example, some chalcones, which also contain a phenyl ring, have been shown to induce apoptosis in breast cancer cells and upregulate p53 expression in ER-positive cells (MCF-7 line). nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC50 Value | Reference |

| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | Cytotoxic, induces apoptosis | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative 3c | MCF-7 | Cytotoxic | 0.7±0.08 μM | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative 2b | PC3 | Cytotoxic | 52 μM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative 2c | PC3 | Cytotoxic | 80 μM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative 2c | MCF-7 | Cytotoxic | 100 μM | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives d6 & d7 | MCF-7 | Active anticancer agents | Not specified | researchgate.net |

Other Investigated Biological Activities of this compound

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). plos.orgmdpi.com The inhibition of MAGL has emerged as a promising therapeutic strategy for a range of neurological and inflammatory disorders, as well as for cancer. plos.orgmdpi.comnih.gov While direct studies on the inhibition of MAGL by this compound are not prevalent, the structural features of this compound are present in known MAGL inhibitors.

MAGL inhibitors often possess a scaffold that can interact with the active site of the enzyme. Various classes of compounds, including carbamates, ureas, and other heterocyclic structures, have been developed as potent and selective MAGL inhibitors. mdpi.comnih.gov For instance, the O-aryl carbamate (B1207046) inhibitor URB602 was one of the early-generation MAGL inhibitors, albeit with modest activity (IC50 of 28 μmol/L). nih.gov More recently, highly potent and selective inhibitors have been developed, such as MAGLi 432, a non-covalent inhibitor with IC50 values of 4.2 nM for human MAGL and 3.1 nM for the mouse enzyme. plos.org

The general structure of this compound, featuring a substituted phenyl ring linked to an acetamide group, is a common motif in medicinal chemistry for targeting enzymes. mdpi.com The table below presents a selection of known MAGL inhibitors and their potencies, illustrating the types of structures that are effective against this enzyme.

| Inhibitor | Type | Target | IC50 Value | Reference |

| URB602 | O-aryl carbamate | Rat brain MAGL | 28 μM | nih.gov |

| Disulfiram | Disulfide | Human MAGL | 0.36 μM | nih.gov |

| JJKK-048 | Triazole urea | mMAGL, rMAGL, hMAGL | 0.28 nM, 0.24 nM, 0.36 nM | nih.gov |

| MAGLi 432 | Non-covalent | Human MAGL | 4.2 nM | plos.org |

| MAGLi 432 | Non-covalent | Mouse MAGL | 3.1 nM | plos.org |

mMAGL: mouse brain MAGL, rMAGL: rat brain MAGL, hMAGL: human recombinant MAGL

Given the structural similarities to scaffolds known to interact with lipases and other hydrolases, it is plausible that this compound could exhibit inhibitory activity against MAGL or other enzymes. However, empirical testing is required to confirm this hypothesis and determine the potency and selectivity of such interactions.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound, the key structural components that would likely influence its pharmacological profile are the bromine substituent on the phenyl ring, the N-ethyl moiety, and the acetamide backbone.

The presence and position of a bromine atom on the phenyl ring can significantly modulate the biological activity of a compound. In many instances, the introduction of a halogen, such as bromine, can enhance potency due to increased lipophilicity, which can improve cell membrane permeability, or through specific halogen bonding interactions with the biological target.

For example, in a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the presence of the bromophenyl group was a key feature of the synthesized compounds evaluated for antimicrobial and anticancer activities. researchgate.net Similarly, studies on ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, an antagonist of antiapoptotic Bcl-2 proteins, found that while the 6-bromo substituent was not essential for bioactivity, the 6-position could accommodate various other groups, indicating that this position is a key site for modification to alter activity. nih.gov

The position of the bromine atom is also critical. While the title compound has a bromine at the ortho-position, many biologically active phenylacetamides feature substitutions at the para- or meta-positions. tbzmed.ac.irontosight.ai For instance, in a study of phenylacetamide derivatives, a compound with a para-nitro group exhibited strong cytotoxic effects. tbzmed.ac.ir The ortho-position of the bromine in this compound could influence the conformation of the molecule and its ability to fit into the binding pocket of a target enzyme or receptor.

The N-ethyl group of this compound is another critical determinant of its potential biological activity. The size and nature of the N-substituent on an acetamide can significantly impact potency and selectivity.

In the context of synthetic cathinones, for example, N-ethyl substituted derivatives have been shown to be potent inhibitors of dopamine (B1211576) uptake. nih.gov The length of the alkyl chain on the nitrogen atom can influence the mechanism of action and cytotoxic properties. nih.gov Generally, there is an optimal alkyl chain length for activity, and deviations from this can lead to a decrease in potency.

For MAGL inhibitors, the N-substitutions on carbamate and urea-based inhibitors are crucial for their interaction with the enzyme. nih.gov Modifications at this position are a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. The ethyl group in this compound provides a degree of lipophilicity and a specific spatial arrangement that will influence its binding to biological targets.

The acetamide backbone and the phenyl ring are the core scaffolds of this compound, and modifications to these structures would be expected to have a profound impact on bioactivity.

The acetamide moiety itself is a versatile functional group in medicinal chemistry. nih.gov Its chemical properties allow for it to act as a hydrogen bond donor and acceptor, which can be critical for binding to biological targets. Replacing the acetamide linker with other functional groups or altering its length would likely change the compound's biological activity profile.

Modifications to the phenyl ring, beyond the bromine substitution, would also be a key area for SAR studies. The introduction of other substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring has been shown to dramatically affect the anti-cancer activity of phenylacetamide derivatives. tbzmed.ac.irnih.gov For instance, the presence of a nitro group on the phenyl ring of some phenylacetamide derivatives led to higher cytotoxic effects compared to those with a methoxy (B1213986) group. nih.gov Furthermore, replacing the phenyl ring with other aromatic or heterocyclic systems is a common strategy to explore new chemical space and improve pharmacological properties. researchgate.net

Computational Analysis of this compound Remains a Field for Future Investigation

Despite the growing application of computational chemistry and molecular modeling in drug discovery and materials science, specific research detailing the molecular behavior of the compound this compound is not publicly available in current scientific literature. As a result, a detailed analysis based on the requested outline cannot be provided at this time.

The exploration of a chemical compound's properties through computational methods is a multi-faceted process that provides deep insights into its potential interactions and dynamics at a molecular level. Methodologies such as molecular docking and molecular dynamics simulations are pivotal in modern chemical and pharmaceutical research.

Molecular docking, a key computational technique, is used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein or enzyme. This method is instrumental in:

Predicting Binding Affinities: Estimating the strength of the interaction between a ligand and its receptor, often expressed as a binding energy value (e.g., in kcal/mol). This helps in ranking potential drug candidates.

Elucidating Interaction Mechanisms: Identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This reveals which amino acid residues in a receptor's active site are crucial for binding.

In Silico Screening: Virtually screening large libraries of compounds against a biological target to identify potential new drug leads or to find new targets for existing molecules.

Molecular dynamics simulations offer a more dynamic view, simulating the movement of atoms and molecules over time. This approach is critical for:

Conformational Analysis: Studying the different shapes (conformations) a molecule can adopt and the dynamics of how it changes its shape, particularly upon binding to a receptor.

Assessing Complex Stability: Evaluating how stable the bond is between a ligand and its protein target over a period of simulation, providing insights into the durability and nature of the interaction.

For a compound like this compound, such computational studies would be necessary to understand its potential biological activity and interaction profile. However, the execution of these detailed computational investigations requires dedicated research that, as of now, has not been published in the accessible scientific domain. The generation of specific data tables for binding affinities or interaction details is contingent upon the completion and publication of such focused studies.

Therefore, the computational chemistry and molecular modeling of this compound represent an area ripe for future research.

Computational Chemistry and Molecular Modeling of 2 2 Bromophenyl N Ethylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in modern chemistry, offering profound insights into the electronic structure and inherent reactivity of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these computational methods can elucidate a molecule's behavior at the atomic and electronic levels. For 2-(2-Bromophenyl)-N-ethylacetamide, such calculations can predict its stability, how it might react with other chemical species, and its spectroscopic characteristics. These theoretical approaches are not merely confirmatory; they are predictive tools that guide experimental work and help in the rational design of new molecules with desired properties.

Electronic Properties and Reactivity Predictions

The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals, are key determinants of its reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to compute these properties.

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the presence of the bromine atom and the amide group significantly influences the electronic landscape. The lone pairs on the bromine and oxygen atoms, as well as the delocalized π-electrons of the phenyl ring, will contribute to the character of the HOMO. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group, which are capable of accepting electron density.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated to provide a more quantitative prediction of reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2.

Global Electrophilicity Index (ω): An indicator of the molecule's electrophilic character, calculated as ω = χ² / (2η).

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Global Electrophilicity Index (ω) | 2.35 |

Note: These values are representative and would be obtained from specific quantum chemical calculations.

Spectroscopic Data Interpretation and Validation (e.g., NMR Chemical Shifts)

Quantum chemical calculations are an invaluable tool for the interpretation and validation of experimental spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By calculating theoretical NMR chemical shifts, it is possible to confirm the proposed structure of a molecule and to gain a deeper understanding of its conformational preferences in solution. nih.gov

The process typically involves the following steps:

Conformational Search: For a flexible molecule like this compound, a thorough conformational search is performed to identify all low-energy conformers.

Geometry Optimization: Each conformer is then subjected to geometry optimization using a suitable level of theory, such as B3LYP/6-31G(d).

Chemical Shift Calculation: For the optimized geometries, NMR chemical shifts (both ¹H and ¹³C) are calculated at a higher level of theory, for instance, mPW1PW91/6-311+G(2d,p), often including a solvent model to mimic experimental conditions. comporgchem.com

Boltzmann Averaging: The calculated chemical shifts for each conformer are then averaged based on their Boltzmann populations, which are derived from their relative energies. nih.gov

Comparison with Experimental Data: The Boltzmann-averaged theoretical chemical shifts are then compared with the experimental NMR spectrum. A good correlation between the theoretical and experimental data provides strong evidence for the correctness of the assigned structure and the predicted conformational ensemble.

The DP4+ analysis is a statistical method that is often used to provide a quantitative measure of the confidence in a structural assignment based on the comparison of calculated and experimental NMR data. nih.govcomporgchem.com

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C=O | 170.1 | 170.5 | -0.4 |

| C (ipso-Br) | 123.5 | 123.9 | -0.4 |

| C (ipso-CH₂) | 135.2 | 135.0 | 0.2 |

| C (aromatic) | 133.8 | 134.1 | -0.3 |

| C (aromatic) | 129.5 | 129.8 | -0.3 |

| C (aromatic) | 128.0 | 128.3 | -0.3 |

| C (aromatic) | 127.8 | 128.1 | -0.3 |

| CH₂ (acetamide) | 41.5 | 41.2 | 0.3 |

| CH₂ (ethyl) | 35.8 | 35.5 | 0.3 |

| CH₃ (ethyl) | 14.9 | 14.6 | 0.3 |

Note: These are representative values illustrating the typical level of agreement between experimental and calculated data.

Analytical Methodologies for Research on 2 2 Bromophenyl N Ethylacetamide

Chromatographic Separation and Purity Assessment

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed to monitor the progress of chemical reactions, assess the purity of a substance, and identify appropriate solvent systems for large-scale purification via column chromatography. researchgate.netadvion.comnih.gov In the synthesis of 2-(2-bromophenyl)-N-ethylacetamide, which involves the formation of an amide bond, TLC is an indispensable tool. vdu.ltnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. nih.govyoutube.com The plate is then placed in a sealed chamber containing a specific solvent system (the mobile phase). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. researchgate.net For N-substituted acetamides, which are moderately polar, common solvent systems involve mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). rochester.edusciencemadness.org The polarity of the mobile phase can be fine-tuned to achieve optimal separation between the starting materials (e.g., 2-bromophenylacetic acid and ethylamine) and the final amide product.

Table 1: Representative TLC Solvent Systems for Amides and Related Compounds

| Compound Type | Typical Solvent System (v/v) | Purpose |

|---|---|---|

| Moderately Polar Amides | 10-50% Ethyl Acetate in Hexane | General Separation & Monitoring rochester.edu |

| Amines (Reactants) | Ethyl Acetate/Methanol/Ammonia | Separation of basic compounds sciencemadness.org |

| Aromatic Acids (Reactants) | Chloroform/Methanol/Acetic Acid | Separation of acidic compounds sigmaaldrich.com |

This table presents generally applicable solvent systems; specific ratios must be determined empirically for optimal separation of this compound.

After development, the separated spots on the TLC plate are visualized. Since many organic compounds, including N-substituted acetamides, are colorless, visualization is often achieved by using a UV lamp (typically at 254 nm) if the compounds contain a UV-active chromophore, such as the phenyl ring in this case. advion.comnih.gov Alternatively, chemical staining agents like potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde can be used, which react with the compounds to produce colored spots. sciencemadness.orgresearchgate.net By comparing the retention factor (Rf) value of the product spot to that of the starting materials, a chemist can effectively track the reaction's progression toward completion. youtube.com

Advanced Structural Elucidation Methods

For instance, the crystal structure of N-(2-bromophenyl)acetamide reveals key details about the conformation of the acetamide (B32628) group relative to the bromophenyl ring. researchgate.net In this related compound, the dihedral angle between the plane of the benzene (B151609) ring and the amide group is a critical parameter, measured at 42.75 (14)°. researchgate.net The crystal packing is often dominated by intermolecular hydrogen bonds, typically an N—H···O interaction, which links molecules into chains. researchgate.netnih.govnih.gov

The crystal structure for a polymorph of the related compound N-(4-bromophenyl)acetamide was determined to be monoclinic with the space group P2₁/c. nih.govresearchgate.net The presence of the N-ethyl group in this compound would preclude the formation of the specific N—H···O hydrogen bonds seen in primary and secondary amides, potentially leading to a different crystal packing arrangement. However, the core bond lengths and angles within the bromophenyl and acetamide fragments are expected to be very similar.

Table 2: Comparative Crystallographic Data for Related Bromophenylacetamide Derivatives

| Parameter | N-(2-Bromophenyl)acetamide researchgate.net | N-(4-Bromophenyl)acetamide (Polymorph) nih.govresearchgate.net | 2-Bromo-N-(4-bromophenyl)acetamide nih.gov |

|---|---|---|---|

| Formula | C₈H₈BrNO | C₈H₈BrNO | C₈H₇Br₂NO |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pca2₁ | P2₁/c | P2₁/c |

| a (Å) | 18.067 (4) | 6.7250 (7) | 4.4987 (3) |

| b (Å) | 7.994 (2) | 9.3876 (11) | 23.152 (1) |

| c (Å) | 5.760 (1) | 14.4434 (14) | 9.1098 (5) |

| **β (°) ** | 90 | 117.750 (4) | 99.713 (6) |

| **V (ų) ** | 831.6 (3) | 806.96 (15) | 935.22 (9) |

| Z | 4 | 4 | 4 |

| Key Feature | N—H···O hydrogen bonds link molecules into chains. researchgate.net | N—H···O hydrogen bonds form chains along the acs.org direction. nih.gov | N—H···O hydrogen bonds create supramolecular chains along the c-axis. nih.gov |

This data is for derivatives and provides a model for the structural analysis of this compound.

Bioanalytical Techniques for Biological Activity Profiling

To understand the potential therapeutic relevance of this compound, a variety of bioanalytical techniques are employed to assess its effects on cellular and molecular systems.

Cell-based assays are fundamental in drug discovery for evaluating a compound's biological effects in a cellular context. murigenics.comazurebiosystems.com These assays measure various cellular responses, such as proliferation, viability, or cytotoxicity, after exposure to the compound. real-research.com A key parameter derived from these studies is the half-maximal inhibitory concentration (IC₅₀) or the half-maximal growth inhibition (GI₅₀), which quantifies the concentration of a compound required to inhibit a specific biological process or cell growth by 50%. azurebiosystems.comnih.gov

While specific IC₅₀ data for this compound is not documented in the provided results, studies on complex derivatives highlight the potential activity of this chemical scaffold. For example, the compound 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govacs.orgthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), which contains the 2-bromophenyl acetamide core, has been evaluated for its antidiabetic potential. nih.gov In vitro assays demonstrated that this derivative exhibited significant inhibitory activity. nih.gov Discrepancies can arise between biochemical and cell-based assay results, often due to factors like cell membrane permeability or cellular efflux pumps. aatbio.com

Table 3: Example IC₅₀ Data for a Derivative Containing the 2-Bromophenyl Acetamide Moiety

| Compound | Target Enzyme | IC₅₀ (µM) | Biological Context |

|---|---|---|---|

| FA2 Derivative nih.gov | α-glucosidase | 5.17 ± 0.28 | Antidiabetic |

This table shows data for a complex derivative, not this compound itself, to illustrate the bioactivity of the core structure.

Enzyme assays are specific biochemical tests designed to determine if a compound acts as an inhibitor or activator of a particular enzyme, which is often a key mechanism of drug action. nih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. researchgate.net

Research into derivatives of this compound has shown engagement with specific enzyme targets. The complex derivative FA2 was found to inhibit both α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. nih.gov Kinetic studies further revealed that it acted as a non-competitive inhibitor against these enzymes. nih.gov Such findings are crucial for elucidating the compound's mechanism of action at a molecular level.

Understanding if and how a compound enters a cell is critical to interpreting its biological activity, as most drug targets are intracellular. acs.orgnih.gov The assessment of cellular uptake investigates the ability of a small molecule like this compound to cross the cell membrane. acs.org This process is heavily influenced by the compound's physicochemical properties, such as lipophilicity, size, and charge. nih.gov Small, relatively hydrophobic molecules can often pass through the lipid bilayer via simple diffusion. nih.gov

Techniques to study uptake include incubating cells with the compound and then lysing the cells to measure the intracellular concentration, often using methods like liquid chromatography-mass spectrometry (LC-MS). acs.org Determining the intracellular localization—whether the compound accumulates in the cytoplasm, nucleus, mitochondria, or other organelles—can be achieved using fluorescence microscopy, provided the compound is intrinsically fluorescent or has been tagged with a fluorescent dye. tib.eu While specific uptake and localization studies for this compound were not found, general principles suggest that as a small molecule, it would likely be cell-permeable. acs.org

Future Research Directions and Potential Applications of 2 2 Bromophenyl N Ethylacetamide

Rational Design and Synthesis of Advanced 2-(2-Bromophenyl)-N-ethylacetamide Derivatives

The core structure of this compound offers a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The rational design of advanced derivatives would be a critical first step in exploring its full therapeutic potential. This process involves a deep understanding of structure-activity relationships (SAR), where systematic modifications of the molecule are correlated with changes in biological activity.

Future research should focus on creating a library of derivatives by modifying key positions on the molecule. General synthetic strategies for N-phenylacetamide derivatives often involve the reaction of a substituted aniline (B41778) with an appropriate acyl chloride. nih.govirejournals.com For instance, derivatives of this compound could be synthesized by reacting 2-bromoaniline (B46623) with various substituted acetyl chlorides, or by reacting 2-bromophenylacetic acid with a range of substituted ethylamines. These reactions provide a foundation for creating a diverse set of new chemical entities for screening. nih.govirejournals.com

Key areas for modification include:

Aromatic Ring Substitution: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on the bromophenyl ring could significantly influence the molecule's electronic properties and its interaction with biological targets.

N-Alkyl Chain Modification: Altering the length, branching, or cyclization of the N-ethyl group can impact lipophilicity and metabolic stability.

Acetamide (B32628) Backbone Alterations: Replacing the acetamide linkage with other bioisosteres could lead to improved stability or novel biological activities.

Table 1: Proposed Modifications for Derivative Synthesis

| Modification Site | Proposed Functional Groups | Potential Impact |

|---|---|---|

| Bromophenyl Ring | -F, -Cl, -CH3, -OCH3, -NO2 | Modulate electronic properties, target binding affinity. |

| N-ethyl Group | -propyl, -isopropyl, -cyclopropyl, -benzyl | Alter lipophilicity, metabolic stability, and steric hindrance. |

| Amide Linkage | Thioamide, ester, reverse amide | Improve bioavailability and resistance to enzymatic degradation. |

In Vivo Efficacy and Pharmacodynamic Studies

Following the synthesis and initial in vitro screening of this compound and its derivatives, promising candidates must undergo rigorous in vivo evaluation to determine their efficacy and pharmacodynamic (PD) profiles. These studies are essential to understand how the compound behaves within a living organism and to establish a clear relationship between drug concentration and its pharmacological effect. nih.gov

Pharmacodynamic studies would aim to identify the exposure-response relationship, often examining parameters like the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) or the maximum concentration (Cmax) to MIC ratio (Cmax/MIC). nih.gov Such investigations have been crucial in optimizing dosing strategies for various therapeutic agents. nih.govnih.gov

A potential research plan for in vivo studies would involve:

Animal Model Selection: Choosing appropriate animal models that accurately reflect the human disease state being targeted.

Pharmacokinetic (PK) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This includes measuring key parameters like half-life, peak serum concentrations, and bioavailability. nih.gov

Efficacy Studies: Assessing the therapeutic effect of the compound in the chosen animal models, monitoring relevant disease markers and clinical outcomes.

PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data to establish a mathematical model that describes the time course of the drug's effect. This is vital for predicting optimal dosing regimens in humans. nih.gov

Exploration of Synergistic Effects in Combination Therapies Involving this compound

Modern therapeutic strategies, particularly in oncology, increasingly rely on combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.comsemanticscholar.org Investigating the potential of this compound as part of a combination regimen could be a highly fruitful area of research. Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. semanticscholar.org

Future studies could explore combining this compound with existing drugs. For example, in cancer therapy, it could be paired with DNA-damaging agents, targeted therapies, or immunotherapy. nih.govnih.gov The rationale is that one agent could sensitize cancer cells to the effects of the other. Research suggests that combining natural products or novel synthetic compounds with established anticancer drugs can lead to enhanced outcomes. nih.govnih.gov A critical aspect of this research is determining the optimal sequence and timing of drug administration, as simultaneous versus sequential treatment can lead to vastly different outcomes, ranging from synergy to antagonism. semanticscholar.org

Table 2: Potential Combination Therapy Strategies

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

|---|---|---|

| Oncology | Cisplatin, Docetaxel | Overcoming drug resistance, enhancing apoptosis. nih.gov |

| Infectious Disease | Tetracycline, Beta-lactams | Inhibiting different bacterial survival pathways. |

| Neurological Disorders | SSRIs, Benzodiazepines | Targeting multiple neurotransmitter systems. |

Identification of Novel Therapeutic Areas for this compound

While the initial therapeutic focus for a new compound might be narrow, its structural motifs can suggest potential applications in other disease areas. The N-phenylacetamide scaffold is present in a wide range of biologically active molecules, including those with anticonvulsant, antimicrobial, and anti-inflammatory properties. irejournals.comarchivepp.com

A broad biological screening of this compound could uncover unexpected activities. For instance, related phenylacetamide derivatives have been investigated for antidepressant effects. nih.gov Similarly, other acetamide compounds have been synthesized and tested for antibacterial activity against various strains, showing moderate to high efficacy. irejournals.com Therefore, future research should not be limited to a single therapeutic indication but should explore a diverse range of biological targets. This could involve high-throughput screening against panels of receptors, enzymes, and microbial strains to identify novel and unanticipated therapeutic opportunities. For example, a compound designed as an antidiabetic agent was found to also possess antioxidant properties. nih.gov

Development of Targeted Delivery Systems for this compound

The efficacy of a drug is often limited by its ability to reach the target site in the body at a sufficient concentration without causing undue toxicity to healthy tissues. Targeted drug delivery systems, such as nanoparticles, liposomes, and immunonanoparticles, offer a promising solution to overcome these challenges. nih.govfrontiersin.org

Developing a targeted delivery system for this compound could significantly enhance its therapeutic index. These systems can improve drug solubility, protect the drug from premature degradation, and facilitate its accumulation at the site of action. nih.gov

Key approaches to explore include:

Nanoparticle Encapsulation: Encapsulating the compound within biodegradable polymers like polylactic-co-glycolic acid (PLGA) can provide sustained release and improve its pharmacokinetic profile. nih.gov

Surface Functionalization: Modifying the surface of nanoparticles with targeting ligands (e.g., antibodies or peptides) can direct the drug to specific cells or tissues, such as tumor cells or the brain. nih.govnih.gov For example, small extracellular vesicles have been engineered with specific peptides to cross the blood-brain barrier and target glioma. nih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the disease microenvironment (e.g., pH, redox potential, or specific enzymes) can further enhance targeting and reduce off-target effects. frontiersin.orgbiorxiv.org

By pursuing these future research directions, the scientific community can systematically evaluate and potentially unlock the therapeutic value of this compound, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromophenyl)-N-ethylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution, starting with 2-bromophenylacetic acid and ethylamine. Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride intermediate is critical. Solvent choice (e.g., THF or dichloromethane) and temperature control (0–5°C) minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Optimization : Reaction kinetics studies (e.g., varying stoichiometry, solvent polarity) and spectroscopic monitoring (TLC, NMR) are essential. Evidence from analogous compounds suggests yields >70% are achievable under inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

- Techniques :

- X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., bromophenyl-acetamide torsion angle ~50–75°) .

- NMR spectroscopy : and NMR confirm substituent positions (e.g., ethyl group protons at δ 1.1–1.3 ppm, amide NH at δ 8.2–8.5 ppm) .

- IR spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) validate functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact. Work in a fume hood due to potential brominated byproduct volatility. First-aid measures include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do crystallographic parameters influence the biological activity of this compound derivatives?

- Analysis : Crystal packing via N–H⋯O hydrogen bonds (2.8–3.0 Å) and C–H⋯π interactions (3.3–3.5 Å) stabilizes the lattice, affecting solubility and bioavailability. Modifying substituents (e.g., electron-withdrawing groups on the phenyl ring) alters dihedral angles and intermolecular interactions, which can be correlated with activity in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Approach :

Assay standardization : Compare IC₅₀ values across studies using consistent enzyme sources (e.g., human vs. murine glucokinase) .

Structural analogs : Test derivatives with controlled variations (e.g., para-bromo vs. ortho-bromo substitution) to isolate electronic/steric effects .

Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies in target proteins (e.g., coagulation factor Xa) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Tools : Use SwissADME or pkCSM to estimate logP (~2.5–3.0), aqueous solubility (<0.1 mg/mL), and CYP450 metabolism. Molecular dynamics simulations (GROMACS) model membrane permeability and blood-brain barrier penetration .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Solutions : Slow evaporation (hexane/ethyl acetate) at 4°C promotes single-crystal growth. Triclinic (P1) or monoclinic (P2₁/c) systems are common. Disorder in the ethyl group may require refinement with restraints (SHELXL) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.